molecular formula C21H30O3 B12726068 16beta-Hydroxy-19-nortestosterone 16,17-acetonide CAS No. 78592-87-7

16beta-Hydroxy-19-nortestosterone 16,17-acetonide

Cat. No.: B12726068
CAS No.: 78592-87-7
M. Wt: 330.5 g/mol
InChI Key: XMMUMYUYMQOSHR-MGMRHZROSA-N
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Description

16beta-Hydroxy-19-nortestosterone 16,17-acetonide is a synthetic steroidal compound. It is a derivative of 19-nortestosterone, which is known for its anabolic and androgenic properties. This compound is characterized by the presence of a hydroxy group at the 16beta position and an acetonide group at the 16,17 positions.

Preparation Methods

The synthesis of 16beta-Hydroxy-19-nortestosterone 16,17-acetonide involves several steps. The starting material is typically 19-nortestosterone, which undergoes a series of chemical reactions to introduce the hydroxy and acetonide groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

16beta-Hydroxy-19-nortestosterone 16,17-acetonide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

16beta-Hydroxy-19-nortestosterone 16,17-acetonide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in hormone replacement therapy and the treatment of various medical conditions.

    Industry: It is used in the development of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 16beta-Hydroxy-19-nortestosterone 16,17-acetonide involves its interaction with specific molecular targets and pathways. It binds to androgen receptors in target tissues, leading to the activation of gene transcription and subsequent protein synthesis. This results in various physiological effects, including increased muscle mass and strength, as well as other anabolic effects.

Comparison with Similar Compounds

16beta-Hydroxy-19-nortestosterone 16,17-acetonide can be compared with other similar compounds, such as:

    19-Nortestosterone: The parent compound, known for its anabolic and androgenic properties.

    Nandrolone: A well-known anabolic steroid with similar properties.

    Fluocinolone acetonide: A corticosteroid with anti-inflammatory properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

78592-87-7

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1R,2S,4R,8S,9S,12S,13R)-6,6,9-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C21H30O3/c1-20(2)23-18-11-17-16-6-4-12-10-13(22)5-7-14(12)15(16)8-9-21(17,3)19(18)24-20/h10,14-19H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18+,19+,21-/m0/s1

InChI Key

XMMUMYUYMQOSHR-MGMRHZROSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2OC(O4)(C)C)CCC5=CC(=O)CC[C@H]35

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5C4CCC3(C2O1)C)C

Origin of Product

United States

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